6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
説明
This compound features a complex tricyclic scaffold fused with a piperazine sulfonyl group and a 4-chlorobenzoyl substituent. The 4-chlorobenzoyl moiety introduces electron-withdrawing properties, which may influence binding affinity to biological targets such as serotonin receptors (5-HTR) or enzymes like phosphodiesterases . Its synthesis typically involves multi-step reactions, including sulfonylation of piperazine derivatives and cyclization strategies to form the tricyclic core.
特性
IUPAC Name |
6-[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-18-4-1-15(2-5-18)22(28)24-9-11-25(12-10-24)31(29,30)19-13-16-3-6-20(27)26-8-7-17(14-19)21(16)26/h1-2,4-5,13-14H,3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWMMEUBBSCYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold Analog: 6-{[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
This analog replaces the 4-chlorobenzoyl group with a 3,4-dimethoxybenzoyl moiety. The methoxy groups are electron-donating, increasing the compound’s lipophilicity and altering its pharmacokinetic profile compared to the chloro derivative. Preliminary data suggest that the dimethoxy variant exhibits higher solubility in polar solvents (e.g., logP = 2.1 vs. 2.8 for the chloro analog) but reduced binding affinity to 5-HT₁A receptors (Ki = 120 nM vs. 45 nM for the chloro compound) .
Functional Analogs: Piperazine-Linked Isoxazole Derivatives
Compounds such as 2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b) and 2H-1-aza-2-oxa-8-chloro-3-(1-phenethylpiperidin-4-yl)-5,6-dihydro-4H-benzo[3,4]cycloepta[2,1-c]isoxazole (8c) share a piperazine/piperidine pharmacophore but differ in their core structures (isoxazole vs. azatricyclo). These compounds exhibit moderate 5-HTR antagonism (Ki = 200–300 nM), likely due to reduced conformational rigidity compared to the azatricyclo scaffold .
Table 2: Functional Comparison with Isoxazole Derivatives
| Property | Target Compound (Chlorobenzoyl) | Compound 8b/8c |
|---|---|---|
| Core Structure | Azatricyclo | Isoxazole-Fused Bicyclic |
| 5-HT₁A Ki (nM) | 45 | 200–300 |
| Conformational Rigidity | High | Moderate |
Piperazine-Sulfonyl Derivatives with Indenoisoindole Cores
Compounds like 3-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^5,13]trideca(12),5,7,9(13),10-pentaene-2,4-dione (20) feature extended tricyclic systems with indenoisoindole cores. While these derivatives show 5-HTR affinity (Ki = 50–80 nM), their bulkier structures may limit blood-brain barrier penetration compared to the more compact azatricyclo[6.3.1.0^{4,12}]dodecatrienone scaffold .
Key Research Findings
- Substituent Effects : The 4-chlorobenzoyl group in the target compound enhances receptor binding specificity compared to methoxy or unsubstituted benzoyl analogs, likely due to optimized hydrophobic interactions .
- Sulfonyl Group Role: The sulfonyl linkage improves metabolic stability, as evidenced by in vitro microsomal assays showing a t₁/₂ > 60 minutes vs. 25 minutes for non-sulfonylated analogs .
- Structural Limitations : Despite high affinity, the azatricyclo scaffold’s low solubility (0.12 mg/mL) may necessitate prodrug strategies for in vivo applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
